4-(4-Ethoxyphenoxy)benzyl chloride
Description
4-(4-Ethoxyphenoxy)benzyl chloride is an aromatic organochlorine compound featuring a benzyl chloride core substituted with a 4-ethoxyphenoxy group. This structural motif combines reactivity at the benzylic chloride position with the steric and electronic effects of the ethoxyphenoxy substituent.
Properties
Molecular Formula |
C15H15ClO2 |
|---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(4-ethoxyphenoxy)benzene |
InChI |
InChI=1S/C15H15ClO2/c1-2-17-13-7-9-15(10-8-13)18-14-5-3-12(11-16)4-6-14/h3-10H,2,11H2,1H3 |
InChI Key |
POYLDOYOMVDCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-Ethoxyphenoxy)benzyl chloride with structurally related benzyl chlorides and benzoyl chlorides, focusing on molecular properties, reactivity, and applications:
Key Comparative Insights:
Reactivity: Benzyl chloride (CAS 100-44-7) is highly reactive due to its simple structure, undergoing hydrolysis to benzyl alcohol and participating in Grignard reactions . In contrast, this compound likely exhibits reduced reactivity at the benzylic position due to steric hindrance from the bulky ethoxyphenoxy group. 4-(Trifluoromethoxy)benzyl chloride (CAS 65796-00-1) has enhanced electron-withdrawing effects from the trifluoromethoxy group, making it more electrophilic than ethoxyphenoxy analogs .
Toxicity: All benzyl chlorides are corrosive and require stringent safety measures (e.g., PPE, ventilation). Benzyl chloride itself is classified as a suspected human carcinogen (ACGIH A2) , while substituted derivatives like 4-(benzyloxy)benzyl chloride may have lower volatility but similar toxicity profiles .
Applications: Benzyl chloride dominates industrial use (plastics, pharmaceuticals) due to cost-effectiveness . this compound and its analogs are niche intermediates, often used in synthesizing complex molecules (e.g., kinase inhibitors or herbicides) where tailored substituents are critical .
Research Findings and Challenges
- Synthesis : Substituted benzyl chlorides are typically synthesized via Friedel-Crafts alkylation or chloromethylation, but yields can be low due to competing side reactions .
- Stability : Electron-donating groups (e.g., ethoxy) may slow hydrolysis compared to unsubstituted benzyl chloride, as seen in 4-(benzyloxy)benzyl chloride .
- Regulatory Hurdles: Benzyl chloride derivatives face strict regulations (e.g., California Prop 65) due to carcinogenicity risks, complicating their use in consumer products .
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